6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by the use of coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for the formation of the desired product under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a precursor for bioactive molecules, particularly in the development of new drugs.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione include:
5-acetyl-4-aminopyrimidines: These compounds share a similar pyrimidine core and exhibit comparable chemical reactivity.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are structurally related and have similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl group and the cyclopropyl ring enhances its reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1-cyclopropylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-3-5(14)6-7(11)13(4-1-2-4)9(16)12-8(6)15/h4H,1-3,11H2,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVKHYXVSYZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C(=O)NC2=O)C(=O)CCl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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